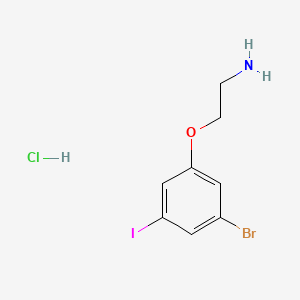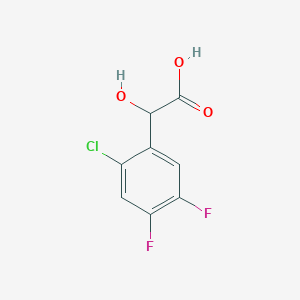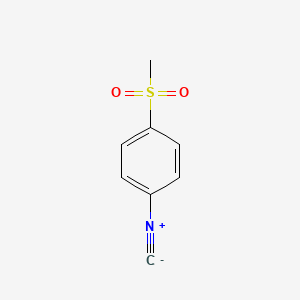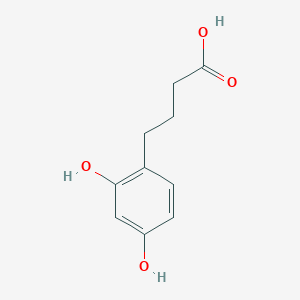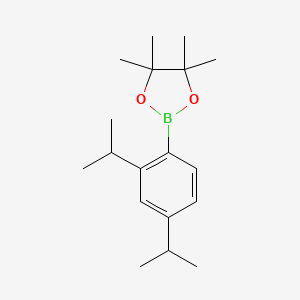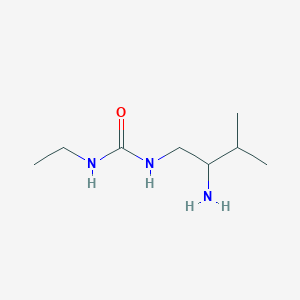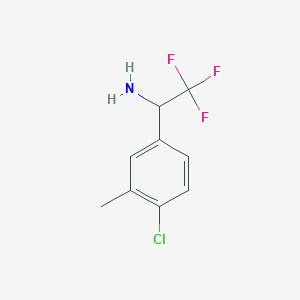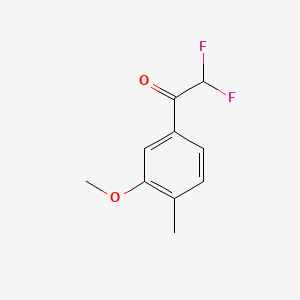
2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone: is a chemical compound with the molecular formula C10H10F2O2 . Its IUPAC name is 1-(3-methoxy-4-methylphenyl)-2,2-difluoroethanone . This compound features a unique combination of functional groups, making it interesting for various applications.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-methoxy-4-methylphenol p-cresol ) with 2,2-difluoroacetyl chloride . The reaction proceeds via an acylation process, resulting in the formation of the target compound.
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using an appropriate solvent (such as dichloromethane or chloroform). Acidic or basic catalysts may be employed to facilitate the acylation process.
Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using the methods described above.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The carbonyl group in the compound makes it susceptible to oxidation reactions.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.
Substitution: Lewis acids (such as AlCl) or Friedel-Crafts catalysts are commonly employed.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the carbonyl group.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the carbonyl group leads to the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Investigations into its potential pharmacological properties are ongoing.
Industry: It could find applications in materials science or as an intermediate in pharmaceutical synthesis.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its interactions with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While there are related compounds, 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone stands out due to its specific combination of functional groups. Similar compounds include:
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
2,2-difluoro-1-(3-methoxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-7(5-8(6)14-2)9(13)10(11)12/h3-5,10H,1-2H3 |
Clé InChI |
XZPNPJVBYBCDFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
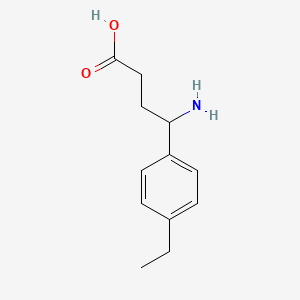
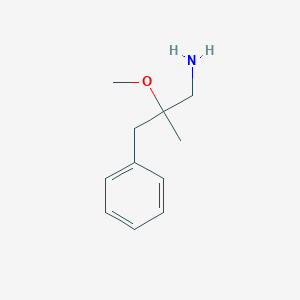
![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
